

Application Notes and Protocols: Liensinine Perchlorate and JNK Signaling Pathway Analysis

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Compound of Interest		
Compound Name:	Liensinine perchlorate	
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Introduction

Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, has demonstrated significant anti-tumor activity in various cancer models. The perchlorate salt of liensinine is often used in research settings. One of the key mechanisms underlying its anti-cancer effects is the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the effects of **liensinine perchlorate** on the JNK signaling pathway in cancer cells, with a specific focus on human colorectal carcinoma (HCT116) cells.

Mechanism of Action: Liensinine Perchlorate and the JNK Pathway

Liensinine perchlorate has been shown to induce apoptosis in colorectal cancer cells by triggering mitochondrial dysfunction and activating the JNK signaling cascade.[1][2] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling network, is activated in response to various cellular stresses and plays a pivotal role in regulating apoptosis. Activated JNK can phosphorylate a variety of downstream targets, including proteins of the Bcl-2 family, leading to a shift in the balance between pro-apoptotic

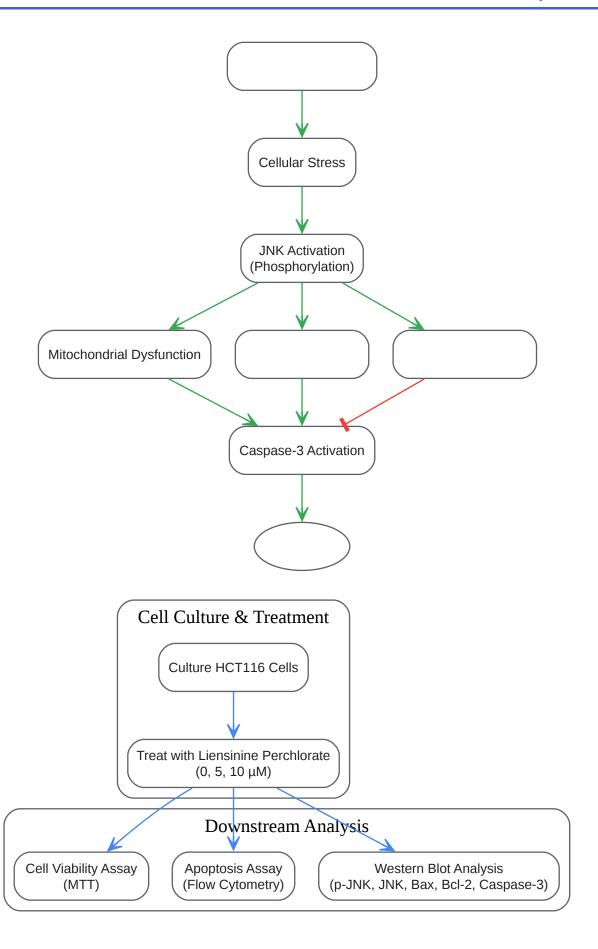






(e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift ultimately results in the activation of executioner caspases, such as caspase-3, and the induction of programmed cell death.







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References

- 1. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis Food & Function (RSC Publishing) [pubs.rsc.org]
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